![molecular formula C14H16FN3O2 B1525949 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266832-16-9](/img/structure/B1525949.png)

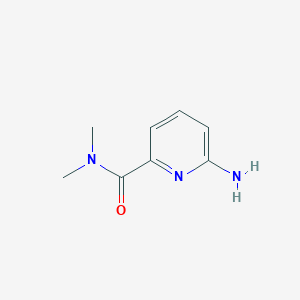

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, a related compound, tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate, has been synthesized using ketoreductases . The process involved the use of dimethylsulfoxide (10% V/V) as the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion .

Scientific Research Applications

Photophysical Properties and Application Prospects

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives demonstrate significant potential in the field of photophysics. Safronov et al. (2020) explored the synthesis and photophysical properties of similar triazole derivatives. They found that these compounds exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to structural changes and microenvironment makes them suitable for applications like sensors for monitoring and controlling pH in biological research (Safronov et al., 2020).

Catalytic Activity in Chemical Reactions

Triazole-based compounds, including variants of 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been studied for their catalytic properties. Turek et al. (2014) synthesized and characterized palladium(II) complexes with triazole-based N-heterocyclic carbene ligands. These complexes showed promising performance in the Suzuki–Miyaura cross-coupling reaction, a key reaction in organic chemistry (Turek et al., 2014).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often involves triazole derivatives. For example, Zhao et al. (2017) established a rapid synthetic method for a compound closely related to 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, which is an important intermediate in many biologically active compounds such as omisertinib (AZD9291) (Zhao et al., 2017).

Biological Evaluation and Antimicrobial Activity

Compounds derived from 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be evaluated for biological activity, including antimicrobial properties. Ghoneim and Mohamed (2013) synthesized derivatives from tert-butyl carbazate, which showed potential for antimicrobial activity. This suggests that structurally similar compounds, like 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, could also exhibit biological activity (Ghoneim & Mohamed, 2013).

properties

IUPAC Name |

5-tert-butyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c1-14(2,3)12-11(13(19)20)16-17-18(12)8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYOVVGRPSFKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)